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Compound of Interest

Compound Name: Albomyecin

Cat. No.: B224201

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the total chemical synthesis of
Albomycin 92, a potent sideromycin antibiotic. The synthesis follows a convergent strategy,
involving the preparation of a complex tetrapeptide siderophore and a modified thionucleoside
core, which are subsequently coupled and deprotected to yield the final natural product. This
document outlines the key reactions, experimental procedures, and quantitative data to guide
researchers in the laboratory synthesis of this promising antibacterial agent.

Retrosynthetic Analysis

The total synthesis of Albomycin 32 is approached by disconnecting the molecule into two key
fragments: the tetrapeptide siderophore (Fragment A) and the thionucleoside core (Fragment
B).[1][2] This strategy allows for the parallel synthesis of these complex intermediates, which
are then combined in the final steps.
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Caption: Retrosynthetic analysis of Albomycin 62.

Synthesis of the Tetrapeptide Siderophore

(Fragment A)

The synthesis of the tetrapeptide fragment involves the iterative coupling of protected amino

acid building blocks, starting from a modified L-ornithine derivative.

Key Intermediates and Reactions in Fragment A

Synthesis
Step Reaction Key Reagents Product Yield (%)
N2-Boc-L-
ornithine tert-
Hydroxamate Fully protected
1 ) butyl ester,
Formation hydroxamate
Benzoyl
peroxide, AcCl
Deprotection & TFA; Fmoc-OSu,  Fmoc-protected
2 ) ) ] 91 (2 steps)
Fmoc Protection EtsN amino acid
Peptide ) )
] HATU, DIPEA, Di-, Tri-, and
3 Couplings ] 87-95 per step
_ _ DMF Tetrapeptide
(iterative)
Final TFA, H20, Tetrapeptide ]
4 ] High
Deprotection CH2Cl2 Fragment A

Experimental Protocol: Synthesis of Tripeptide

Intermediate

» Hydroxamate Formation and Protection: The synthesis begins with the oxidation of the &-

amino group of N2-Boc-L-ornithine tert-butyl ester using benzoyl peroxide, followed by

acylation to yield the fully protected hydroxamic acid.[1][2]

» Deprotection and Fmoc Protection: The Boc and tert-butyl protecting groups are removed

with trifluoroacetic acid (TFA). The resulting free amine is then protected with a
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fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-OSu and triethylamine (EtsN).

o Peptide Coupling: The resulting Fmoc-protected amino acid is coupled with another molecule
of the deprotected ornithine derivative using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-
triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine
(DIPEA) in dimethylformamide (DMF) to form a dipeptide. This process is repeated to build
the tripeptide chain.[3]

Synthesis of the Thionucleoside Core (Fragment B)

The synthesis of the thionucleoside fragment is a multi-step process featuring a key Pummerer
reaction for the introduction of the nucleobase and an aldol condensation to construct the side
chain.[1][2]

Key Intermediates and Reactions in Fragment B
Synthesis
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Step Reaction Key Reagents Product Yield (%)
Thiosugar L-(+)-lyxose Thiosugar
1 g. (_) y ) 9 ) Not specified
Synthesis derivative intermediate
Thiosugar
) ) 86 (asal:l
Pummerer sulfoxide, Uracil- )
2 ) ) ) ) ) mixture of
Reaction silylated uracil, thionucleoside ]
diastereomers)
DIPEA
) TPSCI, DMAP, 90 (2 steps, one
Cytosine N3- )
] EtsN, NH4OH; ] pot) for cytosine
3 Formation & N3- ) methylcytosine )
) Methylating ] ] formation; 96 for
Methylation thionucleoside ]
agent methylation
Thionucleoside
aldehyde, N-
Aldol (diphenylmethyle
4 ) ) Aldol adduct 83 (2 steps)
Condensation ne)glycine
methyl ester,
LDA
_ Thionucleoside _
5 Deprotection 2 M aqueous HCI High

Fragment B

Experimental Protocol: Key Steps in Fragment B

Synthesis

o Pummerer Reaction: A thiosugar sulfoxide, derived from an L-(+)-lyxose derivative, is

reacted with a silylated uracil derivative in the presence of DIPEA.[1] This reaction

stereoselectively forms the C-N glycosidic bond.

» Modification of the Nucleobase: The uracil moiety is converted to a cytosine derivative using

2,4,6-triisopropylbenzenesulfonyl chloride (TPSCI), 4-dimethylaminopyridine (DMAP), EtsN,

and ammonium hydroxide. Subsequent methylation at the N3 position is then carried out.[1]

» Aldol Condensation: The aldehyde, obtained by oxidation of the primary alcohol of the

thionucleoside, is reacted with the lithium salt of N-(diphenylmethylene)glycine methyl ester
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at -78°C. This is followed by treatment with aqueous HCI to afford the desired amino acid
side chain.[1]

Final Assembly and Deprotection

The final stage of the synthesis involves the coupling of the tetrapeptide and thionucleoside
fragments, followed by a carefully orchestrated deprotection sequence.

Fragment A
(Tetrapeptide)

. Oxidative Deprotection Acidic Deprotection Basic Deprotection
Bictectediibonyeniaz (CAN) (TFA, H20) (K2CO3, MeOH, H20)

Fragment B
(Thionucleoside)
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Caption: Final assembly and deprotection workflow.

Quantitative Data for Final Steps
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Key
Step Reaction Reagents/Con Product Yield (%)
ditions

HATU (1.5
) ) equiv), DIPEA Protected
1 Amide Coupling ) ) 91
(2.0 equiv), DMF,  Albomycin &2

-15°C, 2 h

Ceric ammonium
nitrate (CAN,

N-PMB ) Deprotected )
2 ] 10.0 equiv), ] ] Not isolated
Deprotection intermediate
CHsCN/H20, 30
min
Acetal Deprotected )
3 ) TFA, H20,1 h ) ) Not isolated
Deprotection intermediate
Global K2COs, MeOH, )
4 ) Albomycin 62 72 (over 3 steps)
Deprotection H20

Experimental Protocol: Final Steps

o Amide Coupling: The fully elaborated thionucleoside (Fragment B) is condensed with the
tetrapeptide (Fragment A) using HATU and DIPEA in DMF at -15°C to furnish the fully
protected Albomycin d2.[4]

e Sequential Deprotection: The deprotection sequence is critical to preserving the sensitive
functionalities of the molecule.

o

The p-methoxybenzyl (PMB) group is removed oxidatively using ceric ammonium nitrate
(CAN).[4]

o

The bisacetal moiety is then cleaved under acidic conditions with TFA and water.[4]

[¢]

Finally, the remaining protecting groups (benzoyl, methyl ester, and Fmoc) are removed in
a one-pot reaction using aqueous potassium carbonate in methanol to yield Albomycin
02.[1]
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 Purification: The final product is purified by size-exclusion chromatography (Sephadex™ G-
15).[1]

This detailed protocol, based on the successful total synthesis by Lin et al., provides a
roadmap for the laboratory preparation of Albomycin 42.[3] The convergent and efficient
nature of this synthetic route opens avenues for the synthesis of analogues for further
structure-activity relationship studies and the development of new antibacterial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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